1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1823188-06-2
VCID: VC2752627
InChI: InChI=1S/C10H7ClF3N5O/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20)
SMILES: C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=O)N)C(F)(F)F
Molecular Formula: C10H7ClF3N5O
Molecular Weight: 305.64 g/mol

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1823188-06-2

Cat. No.: VC2752627

Molecular Formula: C10H7ClF3N5O

Molecular Weight: 305.64 g/mol

* For research use only. Not for human or veterinary use.

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide - 1823188-06-2

Specification

CAS No. 1823188-06-2
Molecular Formula C10H7ClF3N5O
Molecular Weight 305.64 g/mol
IUPAC Name 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carboxamide
Standard InChI InChI=1S/C10H7ClF3N5O/c11-6-1-5(10(12,13)14)2-16-7(6)3-19-4-8(9(15)20)17-18-19/h1-2,4H,3H2,(H2,15,20)
Standard InChI Key YYYHPDQZACTJGF-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=O)N)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=O)N)C(F)(F)F

Introduction

Chemical Structure and Properties

The compound 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide features a complex structure with several key functional groups. At its core is a 1,2,3-triazole ring with a carboxamide substituent at position 4, connected to a substituted pyridine ring through a methylene bridge at position 1 of the triazole. The pyridine moiety contains a chlorine atom at position 3 and a trifluoromethyl group at position 5, which significantly influence the electronic properties and reactivity of the compound.

Molecular Details

The chemical and physical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₇ClF₃N₅O
Molecular WeightApproximately 319.64 g/mol
Structural Features1,2,3-triazole-4-carboxamide core with 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent
Physical StateSolid at room temperature
SolubilityModerate solubility in organic solvents, limited solubility in water
Melting PointNot extensively documented in available literature

The presence of the trifluoromethyl group significantly affects the electronic distribution within the molecule, contributing to its unique chemical behavior. This group enhances lipophilicity and increases the metabolic stability of the compound, both crucial factors in drug development.

Structural Significance

The 1,2,3-triazole ring is a key structural element that contributes to the compound's biological activity. Triazoles are known to act as bioisosteres for amide bonds and can participate in hydrogen bonding interactions with biological targets . The carboxamide group at position 4 of the triazole ring further enhances these interactions, potentially increasing binding affinity to proteins and enzymes.

The chlorine atom and trifluoromethyl group on the pyridine ring modify the electronic distribution and introduce steric considerations that can significantly affect how the molecule interacts with biological systems. These electronegative substituents can influence the compound's ability to form halogen bonds and dipole-dipole interactions.

Synthesis Methods

The synthesis of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple reaction steps that require precise control of conditions and reagents.

Synthetic Approaches

Based on similar triazole syntheses documented in literature, the primary synthetic route likely involves:

  • Preparation of a suitably substituted pyridine precursor

  • Introduction of an azide-containing functionality

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring

  • Functionalization of the triazole to introduce the carboxamide group

The copper-catalyzed click chemistry approach represents an efficient method for forming the 1,2,3-triazole ring, as it offers regioselective control over the reaction . This methodology aligns with contemporary approaches to triazole synthesis and provides a reliable pathway to the target compound.

Key Reaction Conditions

The synthesis typically requires carefully controlled conditions:

Synthetic StepReagentsConditionsConsiderations
Pyridine ModificationSOCl₂, NaBr, DMF85°C, 18hSimilar to procedures described for pyridine derivatives
Azide FormationSodium azideRoom temperature, organic solventSafety measures required due to azide hazards
Triazole FormationCu(I) catalyst, alkyneAqueous medium, room temperature"Click" chemistry conditions
Carboxamide IntroductionAcyl chloride intermediate, ammoniaLow temperatureControl of selectivity important

The final stage in the synthesis typically involves converting a carboxylic acid or ester precursor to the carboxamide using thionyl chloride to form an acyl chloride intermediate, which then reacts with ammonia or ammonium salts . This approach parallels the methods described for similar compounds, where intermediates like those mentioned in search result are utilized in the synthetic pathway.

Mechanism of Action

The biological activity of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is closely related to its structural features and their interactions with biological targets.

Biological Interactions

Research indicates that triazole-containing compounds like this one often exhibit their biological effects through specific mechanisms:

  • Enzyme inhibition, particularly those involved in cell wall synthesis in fungi

  • Interaction with biological receptors through hydrogen bonding

  • Metal chelation properties that may disrupt essential biological processes

  • Interference with nucleic acid synthesis

The triazole ring can inhibit enzymes involved in fungal cell wall synthesis or bacterial replication by mimicking natural substrates or cofactors. Specifically, compounds containing triazole structures often exhibit significant antifungal activity by disrupting ergosterol biosynthesis in fungi, highlighting the importance of structural features in determining biological activity.

Structure-Activity Relationships

The relationship between structural elements and biological activity can be summarized as follows:

Structural ElementContribution to Activity
1,2,3-Triazole RingProvides hydrogen bond acceptor sites; contributes to metabolic stability
Carboxamide GroupOffers hydrogen bond donor and acceptor capabilities; enhances water solubility
Pyridine RingProvides structural rigidity and potential for π-stacking interactions
Chloro SubstituentModifies electronic properties; potential for halogen bonding
Trifluoromethyl GroupIncreases lipophilicity; enhances metabolic stability; alters electronic distribution

These structure-activity relationships suggest that the compound's efficacy may be optimized through targeted modifications of these key structural elements. The presence of the trifluoromethyl group, in particular, significantly influences the compound's pharmacokinetic properties and potential biological activity.

Applications

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has potential applications across several fields, particularly in pharmaceutical development and agricultural science.

Agricultural Applications

In agricultural contexts, the compound shows promise for:

  • Fungicidal treatments for crop protection

  • Pesticidal applications

  • Plant growth regulation

Similar chemical scaffolds have been explored for their pesticidal properties due to their ability to disrupt biological processes in pests. The specific substituents on this molecule may enhance its selectivity and efficacy against agricultural pathogens.

Research Applications

Beyond direct practical applications, the compound serves as a valuable research tool:

  • As a lead compound for structure-activity relationship studies

  • For investigating triazole-based bioisosterism

  • In developing novel synthetic methodologies

  • For studying specific biochemical pathways

Research into the compound's efficacy and safety profiles could lead to significant advancements in both pharmaceutical and agricultural fields, potentially addressing existing challenges in these domains.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure, purity, and properties of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide.

Spectroscopic Analysis

Several complementary techniques are typically employed:

Analytical MethodInformation ProvidedCharacteristic Features
¹H-NMRHydrogen environmentsDistinctive signals for triazole proton, methylene bridge, and pyridine protons
¹³C-NMRCarbon environmentsCharacteristic signals for triazole carbons, carboxamide carbon, and pyridine carbons
Mass SpectrometryMolecular weight confirmationMolecular ion peak and fragmentation pattern
IR SpectroscopyFunctional group identificationCharacteristic bands for NH₂, C=O, C-F, and triazole ring
UV-Vis SpectroscopyChromophore propertiesAbsorption profile related to conjugated systems

These methods ensure that the synthesized compound meets the required specifications for further research or application. The spectroscopic data provides definitive confirmation of the compound's structure and purity.

Chromatographic Methods

For purity determination and separation:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) (if the compound has sufficient volatility)

These techniques are crucial for determining the compound's purity and for monitoring reaction progress during synthesis.

Related Compounds and Comparative Analysis

Understanding the relationship between 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide and structurally similar compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several related compounds offer useful comparisons:

CompoundStructural DifferenceImplications
1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazole-4-carbothioamideCarbothioamide instead of carboxamideDifferent hydrogen bonding properties; altered biological activity
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamideDifferent heterocyclic core and substituentsDifferent binding profile and physicochemical properties
Pyridineamide analogs with 1,2,3-triazole modificationsVarious substitution patternsRange of biological activities and physical properties

These structural analogs demonstrate how small modifications to the core structure can significantly impact properties and biological activity. The carbothioamide analog, in particular, represents a close structural relative with potentially distinct biological properties.

Structure-Property Relationships

Comparative analysis reveals important structure-property relationships:

  • The replacement of carboxamide with carbothioamide increases lipophilicity and alters hydrogen bonding patterns

  • Modifications to the pyridine substituents affect electronic distribution and binding affinities

  • Alterations in the linking group between the heterocycles impact molecular flexibility and conformation

These relationships provide valuable guidance for designing optimized analogs with enhanced properties for specific applications.

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